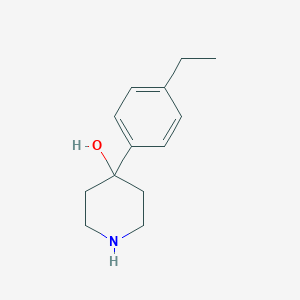

4-(4-Ethyl-phenyl)-piperidin-4-OL

Description

4-(4-Ethyl-phenyl)-piperidin-4-OL is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 4-ethylphenyl substituent. This scaffold is structurally analogous to several pharmacologically active compounds, where modifications to the aryl group or piperidine ring influence biological activity, solubility, and receptor binding.

Properties

IUPAC Name |

4-(4-ethylphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-11-3-5-12(6-4-11)13(15)7-9-14-10-8-13/h3-6,14-15H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKETVJNFMFWPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2(CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80534419 | |

| Record name | 4-(4-Ethylphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137884-46-9 | |

| Record name | 4-(4-Ethylphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethyl-phenyl)-piperidin-4-OL can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired piperidinol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethyl-phenyl)-piperidin-4-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a piperidine derivative.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

Oxidation: Formation of 4-(4-Ethyl-phenyl)-piperidin-4-one.

Reduction: Formation of 4-(4-Ethyl-phenyl)-piperidine.

Substitution: Formation of substituted derivatives such as 4-(4-Ethyl-phenyl)-piperidin-4-yl nitrate or bromide.

Scientific Research Applications

4-(4-Ethyl-phenyl)-piperidin-4-OL has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethyl-phenyl)-piperidin-4-OL involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of 4-(4-Ethyl-phenyl)-piperidin-4-OL, highlighting structural variations, biological activities, and research findings:

Structural and Functional Insights

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F, SO₂CH₃): Increase polarity and binding affinity to hydrophobic pockets in receptors. For example, 4-chlorophenyl derivatives showed HIV-1 inhibition , while fluorophenyl groups are common in CNS drugs (e.g., Paroxetine analogs) .

Core Modifications :

- Piperidin-4-ol vs. Piperidin-4-one : The ketone group in piperidin-4-one derivatives (e.g., ) reduces basicity compared to the hydroxyl group in piperidin-4-ol, altering pharmacokinetic properties.

- N-Substituents : Benzyl or propyl groups at the piperidine nitrogen (e.g., ) influence steric bulk and metabolic stability.

Pharmacological and Clinical Relevance

- Antimicrobial Activity : Piperidin-4-one derivatives with chloro/fluorophenyl groups demonstrated broad-spectrum antimicrobial effects, attributed to halogen-induced membrane disruption .

Biological Activity

4-(4-Ethyl-phenyl)-piperidin-4-OL, also known as a piperidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound exhibits a unique structure that may influence its interaction with biological targets, leading to various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 231.34 g/mol. Its structure consists of a piperidine ring substituted with an ethyl group and a phenol moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:

- Receptor Modulation : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.

- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes or obesity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For instance:

- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 64 |

Anticancer Activity

The compound's potential anticancer properties have been explored in vitro against several cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer).

Results indicate that this compound can induce apoptosis in these cells, with IC50 values ranging from 10 to 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MDA-MB-231 | 20 |

| A549 | 25 |

Study on Neuroprotective Effects

A study published in the Journal of Neuropharmacology evaluated the neuroprotective effects of this compound in a rodent model of neurodegeneration induced by oxidative stress. The results demonstrated significant improvement in cognitive function and reduced neuronal death compared to control groups.

Pharmacokinetic Profile

Research examining the pharmacokinetics of this compound revealed moderate bioavailability and a half-life suitable for therapeutic applications. The compound showed good permeability across the blood-brain barrier, making it a candidate for central nervous system disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.